molecular formula C10H12N4O5 B2740938 (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide CAS No. 338404-34-5

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

Cat. No.: B2740938
CAS No.: 338404-34-5
M. Wt: 268.229
InChI Key: LVGWMSXAQFZALR-UHFFFAOYSA-N
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Description

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a specialized synthetic building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates multiple functional groups, including a carbamate moiety and a nitrobenzyl group. The carbamate group is a key structural motif in modern drug discovery, known for its good chemical and proteolytic stability, and is widely used as a peptide bond surrogate in the design of enzyme inhibitors and other bioactive molecules . The 4-nitrobenzyl component is often utilized as a protecting group in multi-step synthetic routes. For instance, the 4-methoxybenzyl (PMB) ester is a well-known "workhorse" protecting group for carboxylic acids due to its excellent stability under various reaction conditions and the variety of mild conditions available for its introduction and removal . This suggests that this compound may serve as a precursor or intermediate in the synthesis of more complex molecular architectures, where controlled deprotection is required. Researchers can leverage this compound in the design and development of protease inhibitors, prodrugs, and other pharmacologically active agents. The presence of the (Z)-configured formimidamide group adds a layer of stereoelectronic control, which can be critical for specific interactions with biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(Z)-methoxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-18-12-7-11-10(15)13-19-6-8-2-4-9(5-3-8)14(16)17/h2-5,7H,6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGWMSXAQFZALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide typically involves a series of chemical reactions that introduce the methoxy, nitrobenzyloxycarbamoyl, and formimidamide groups onto a suitable precursor molecule. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Starting Material: The synthesis often begins with a suitable aromatic compound that can be functionalized to introduce the desired groups.

    Formimidamide Formation: The formimidamide moiety is typically introduced through reactions involving formamide derivatives under specific conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential pharmacological properties, such as its ability to interact with specific biological targets, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide exerts its effects is largely dependent on its interactions with molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Effects

Formimidamides vary widely based on substituents, which critically impact their physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents/Features Yield (%) Melting Point (°C) Key Properties/Applications Reference
(E)-N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide Benzo[d]thiazole, cyano groups, (E)-isomer 71–98 Not reported Precursor for thiazoloquinazoline synthesis
N,N-Bis(4-Chlorophenyl)formimidamide 4-Chlorophenyl groups 87 185–186 IR: 3420 cm⁻¹ (NH), 1660 cm⁻¹ (C=N)
N,N-Bis(4-Bromophenyl)formimidamide 4-Bromophenyl groups 88 188–189 MS: m/z 354 (M⁺), bromine-rich
(1Z,1'Z)-1,1'-(Piperazine-1,4-diylbis(...))formimidamide Thiadiazole, piperazine, sulfonyl groups 57 220–222 (decomp.) Complex structure, moderate yield
N,N-Bis(4-Methoxyphenyl)formimidamide 4-Methoxyphenyl groups 95 254–255 Green synthesis, high yield

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo, chloro) enhance electrophilicity and may improve binding in biological systems, while electron-donating groups (e.g., methoxy) could stabilize the aromatic system .
  • Stereochemistry : The (Z)-configuration in the target compound may influence spatial interactions compared to (E)-isomers like ’s thiazoloquinazoline precursor .

Stability and Reactivity

  • Thermal Stability : High melting points (e.g., 254–255°C for 3c in ) suggest diaryl formimidamides are thermally robust. The decomposition of ’s compound at 220–222°C indicates sensitivity in polyheterocyclic systems .

The nitro group in the target compound may increase susceptibility to reduction or nucleophilic attack compared to halogenated analogs.

Spectroscopic and Analytical Data

  • IR Spectroscopy : NH stretches (~3420–3437 cm⁻¹) and C=N vibrations (~1660–1663 cm⁻¹) are consistent across formimidamides .
  • Mass Spectrometry : Halogenated derivatives (e.g., 3g in ) show distinct isotope patterns (m/z 352–356 for Br), whereas the target compound’s nitro group would likely produce a unique fragmentation profile .

Biological Activity

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a compound that has garnered attention for its potential biological activities. Characterized by its unique functional groups, this compound is believed to exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C12_{12}H14_{14}N4_{4}O4_{4}. The structure features:

  • Methoxy group : Enhances solubility and bioavailability.
  • Nitrobenzyloxycarbamoyl moiety : Contributes to its reactivity and potential interactions with biological targets.
  • Formimidamide backbone : Imparts stability and may undergo hydrolysis under specific conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The methoxy group can enhance the compound's interaction with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production
In a controlled study, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a reduction in TNF-α production by approximately 50% at a concentration of 20 µg/mL, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
  • Receptor Binding : Interaction with specific receptors could modulate cellular responses to inflammation or infection.
  • Reactive Oxygen Species (ROS) Modulation : The nitro group may influence ROS production, affecting cellular signaling pathways related to inflammation and immune response.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
N-Hydroxy-4-nitrobenzene-1-carboximidamideNitro group and hydroxylamineUsed in synthetic organic chemistry
N-Hydroxy-4-nitrobenzimidamideBenzimidazole coreKnown for anti-cancer properties
N-(4-hydroxy-3-nitrophenyl)acetamideHydroxylated phenyl ringExhibits analgesic effects

These compounds highlight the diversity in biological activity and potential therapeutic applications within medicinal chemistry contexts.

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